methyl-lambda6-sulfanonedihydrochloride](/img/structure/B13603203.png)
[(1-Amino-3,3-difluorocyclobutyl)methyl](imino)methyl-lambda6-sulfanonedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Amino-3,3-difluorocyclobutyl)methylmethyl-lambda6-sulfanonedihydrochloride is a chemical compound with the molecular formula C6H14Cl2F2N2OS and a molecular weight of 271.2 This compound is known for its unique structure, which includes a cyclobutyl ring substituted with amino and difluoromethyl groups, as well as a sulfanone moiety
Méthodes De Préparation
The synthesis of (1-Amino-3,3-difluorocyclobutyl)methylmethyl-lambda6-sulfanonedihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents under specific reaction conditions.
Sulfanone formation: This step involves the incorporation of the sulfanone moiety, typically through sulfonation reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
(1-Amino-3,3-difluorocyclobutyl)methylmethyl-lambda6-sulfanonedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(1-Amino-3,3-difluorocyclobutyl)methylmethyl-lambda6-sulfanonedihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to study its effects on various biological systems. It can serve as a probe to investigate biochemical pathways and molecular interactions.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (1-Amino-3,3-difluorocyclobutyl)methylmethyl-lambda6-sulfanonedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application .
Comparaison Avec Des Composés Similaires
(1-Amino-3,3-difluorocyclobutyl)methylmethyl-lambda6-sulfanonedihydrochloride can be compared with other similar compounds, such as:
(1-Amino-3,3-difluorocyclobutyl)methylmethyl-lambda6-sulfanone: This compound lacks the dihydrochloride moiety, which may affect its solubility and reactivity.
(1-Amino-3,3-difluorocyclobutyl)methylmethyl-lambda6-sulfanone monohydrochloride: This compound has only one hydrochloride group, which may influence its chemical properties and applications.
The uniqueness of (1-Amino-3,3-difluorocyclobutyl)methylmethyl-lambda6-sulfanonedihydrochloride lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C6H14Cl2F2N2OS |
|---|---|
Poids moléculaire |
271.16 g/mol |
Nom IUPAC |
3,3-difluoro-1-[(methylsulfonimidoyl)methyl]cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H12F2N2OS.2ClH/c1-12(10,11)4-5(9)2-6(7,8)3-5;;/h10H,2-4,9H2,1H3;2*1H |
Clé InChI |
UOGWFKOXGNLVKR-UHFFFAOYSA-N |
SMILES canonique |
CS(=N)(=O)CC1(CC(C1)(F)F)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


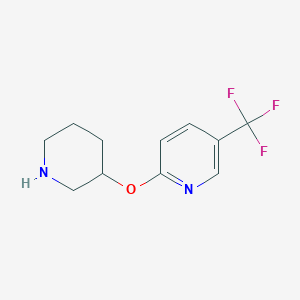
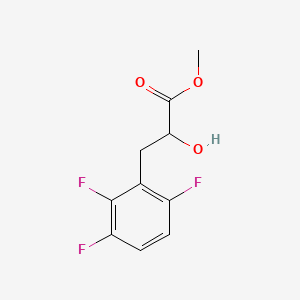
![C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine](/img/structure/B13603134.png)
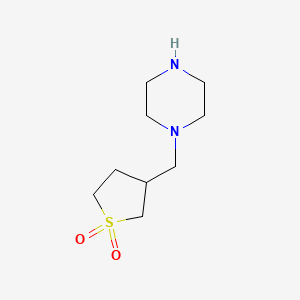
![7a-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-octahydropyrano[3,4-c]pyrrole hydrochloride](/img/structure/B13603159.png)
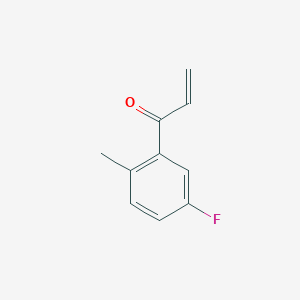
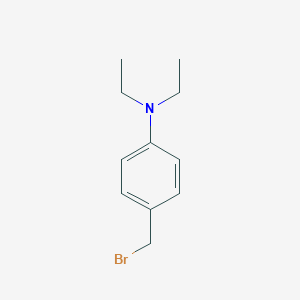
![[2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine](/img/structure/B13603172.png)
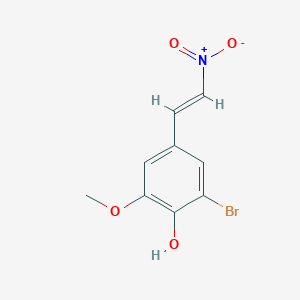
![O-[2-(Trifluoromethyl)benzyl]hydroxylamine](/img/structure/B13603180.png)
![[1-(Dimethylamino)cyclobutyl]methanolhydrochloride](/img/structure/B13603183.png)
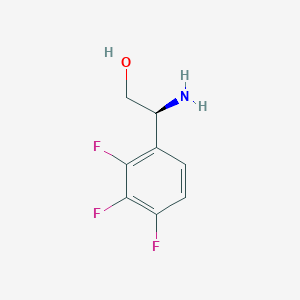
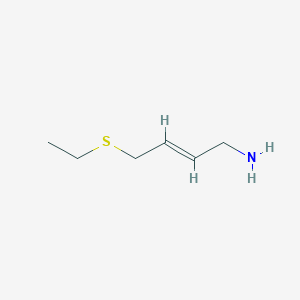
![3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine](/img/structure/B13603195.png)
